2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives . One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives . Major products formed from these reactions include substituted oxadiazoles and amines.
Scientific Research Applications
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, the compound has shown promise as a potential therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives like Oxolamine, Prenoxdiazine, and Butalamine . These compounds share the oxadiazole ring structure but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |
InChI Key |
CUFYHRCKYSEBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=NO1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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